Siramesine

Beschreibung

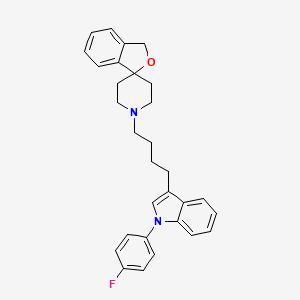

Structure

3D Structure

Eigenschaften

IUPAC Name |

1'-[4-[1-(4-fluorophenyl)indol-3-yl]butyl]spiro[1H-2-benzofuran-3,4'-piperidine] | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31FN2O/c31-25-12-14-26(15-13-25)33-21-23(27-9-2-4-11-29(27)33)7-5-6-18-32-19-16-30(17-20-32)28-10-3-1-8-24(28)22-34-30/h1-4,8-15,21H,5-7,16-20,22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWAONOGAGZNUSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C3=CC=CC=C3CO2)CCCCC4=CN(C5=CC=CC=C54)C6=CC=C(C=C6)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90163810 | |

| Record name | Siramesine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90163810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147817-50-3 | |

| Record name | Siramesine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147817-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Siramesine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147817503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Siramesine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06555 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Siramesine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90163810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SIRAMESINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3IX8CWR24V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Siramesine as a sigma-2 receptor agonist

An In-depth Technical Guide to Siramesine as a Sigma-2 Receptor Agonist

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (Lu 28-179), chemically known as 1′-[4-[1-(4-fluorphenyl)-1H-indol-3-yl]butan-1-yl]spiro[isobenzofuran-1(3H),4′-piperidine], is a potent and highly selective sigma-2 (σ2) receptor agonist.[1] Originally developed for the treatment of anxiety and depression, its significant cytotoxic effects against a wide range of cancer cell lines have redirected its focus towards oncology research.[1][2] The σ2 receptor, now identified as transmembrane protein 97 (TMEM97), is overexpressed in proliferating cells, particularly in tumors, making it a prime target for cancer therapeutics.[3][4] This guide provides a comprehensive technical overview of this compound, focusing on its binding characteristics, mechanism of action, relevant quantitative data, and detailed experimental protocols for its study.

Pharmacological Profile and Binding Affinity

This compound is distinguished by its high binding affinity for the σ2 receptor and significant selectivity over the sigma-1 (σ1) subtype. This selectivity is crucial for elucidating the specific roles of the σ2 receptor in cellular processes.

| Parameter | Value | Receptor | Reference |

| Ki | 0.12 nM | Sigma-2 (σ2) | |

| Ki | 17 nM | Sigma-1 (σ1) | |

| Selectivity | ~140-fold | σ2 over σ1 |

Mechanism of Action

This compound induces a unique form of programmed cell death in cancer cells that is largely caspase-independent, making it a promising agent for treating tumors resistant to conventional apoptosis-inducing therapies. The primary mechanism involves the destabilization of intracellular organelles, particularly lysosomes and mitochondria.

Lysosomotropic Detergent Action

As an amphiphilic amine, this compound accumulates within lysosomes, acting as a lysosomotropic detergent. This leads to a rapid increase in lysosomal pH, followed by lysosomal membrane permeabilization (LMP). The compromised integrity of the lysosomal membrane results in the release of hydrolytic enzymes, such as cathepsins, into the cytosol, which then execute a caspase-independent cell death pathway.

Induction of Oxidative Stress and Mitochondrial Destabilization

This compound treatment leads to a significant increase in reactive oxygen species (ROS). This oxidative stress contributes to mitochondrial membrane destabilization, characterized by the loss of mitochondrial membrane potential (MMP) and peroxidation of cardiolipin. While some studies suggest mitochondrial destabilization is the primary cause of death, independent of LMP, others place lysosomal leakage as the initiating event. The cell death induced by this compound can be mitigated by lipid-soluble antioxidants like α-tocopherol, highlighting the critical role of lipid peroxidation in its cytotoxic effects.

Modulation of Autophagy

This compound has been shown to induce the accumulation of autophagosomes. This is achieved by inhibiting the mammalian target of rapamycin complex 1 (mTORC1) pathway, a key negative regulator of autophagy. However, the overall autophagic flux appears to be stalled, as this compound does not increase the degradation of long-lived proteins. This suggests a combined effect of autophagy induction and a blockage in the final autophagosome-lysosome fusion and degradation steps, likely due to the widespread lysosomal dysfunction it causes. Interestingly, inhibiting autophagosome formation has been shown to sensitize cancer cells to this compound, suggesting a potential cytoprotective role for the initial autophagic response.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key molecular pathways and logical sequences initiated by this compound.

Caption: this compound-induced cell death signaling pathway.

Caption: Experimental workflow for evaluating this compound.

Quantitative Cytotoxicity Data

This compound demonstrates potent cytotoxicity across a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) varies depending on the cell line and assay duration.

| Cell Line | Cancer Type | Assay Duration | IC50 / EC50 (µM) | Reference |

| WEHI-S | Fibrosarcoma | 21 h | 4.8 | |

| WEHI-R4 | Fibrosarcoma | 21 h | 5.6 | |

| MCF-7 | Breast Adenocarcinoma | 45 h | 8.8 | |

| MDA-MB-468 | Breast Adenocarcinoma | 45 h | 12.3 | |

| EMT-6 | Mouse Breast Cancer | 48 h | 5.3 | |

| MDA-MB-435 | Human Melanoma | 48 h | 9.3 | |

| PC3 | Prostate Cancer | 24 h | 20 | |

| DU145 | Prostate Cancer | 24 h | 35 | |

| LNCaP | Prostate Cancer | 24 h | 40 |

Detailed Experimental Protocols

Sigma-2 Receptor Binding Assay (Competitive Inhibition)

This protocol determines the binding affinity (Ki) of a test compound (e.g., this compound) for the σ2 receptor. It utilizes a radioligand that binds to σ2 receptors and measures how effectively the test compound competes with it.

-

Materials:

-

Tissue Source: Rat liver membrane homogenates (high in σ2 receptors).

-

Radioligand: [³H]DTG (1,3-di-o-tolylguanidine), a non-selective sigma ligand.

-

Masking Ligand: (+)-Pentazocine, a selective σ1 ligand, to block radioligand binding to σ1 sites.

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0.

-

Test Compound: this compound, serially diluted (e.g., 0.1 nM to 10 µM).

-

Non-specific Binding Control: 10 µM unlabeled DTG or Haloperidol.

-

96-well plates, cell harvester, scintillation fluid, and counter.

-

-

Methodology:

-

Prepare rat liver membrane homogenates (~300 µg protein per well) diluted in 50 mM Tris-HCl buffer.

-

In a 96-well plate, combine the membrane homogenate, a fixed concentration of [³H]DTG (e.g., 1-5 nM), and 100 nM (+)-pentazocine to mask σ1 receptors.

-

Add varying concentrations of this compound to the wells. For total binding, add buffer instead of this compound. For non-specific binding, add a high concentration (10 µM) of unlabeled DTG.

-

Incubate the plate at room temperature for 90-120 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (concentration of this compound that inhibits 50% of specific [³H]DTG binding) by non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the σ2 receptor.

-

Cell Viability / Cytotoxicity Assay (MTS/MTT)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound, allowing for the determination of IC50/EC50 values.

-

Materials:

-

Cancer cell lines (e.g., MCF-7, EMT-6).

-

Complete cell culture medium.

-

This compound stock solution (dissolved in DMSO).

-

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT reagent.

-

96-well cell culture plates.

-

Microplate reader.

-

-

Methodology:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for a specified duration (e.g., 24, 45, or 48 hours). Include untreated and vehicle-only (DMSO) controls.

-

After the incubation period, add the MTS or MTT reagent to each well according to the manufacturer's instructions.

-

Incubate for 1-4 hours at 37°C. Living cells will metabolize the tetrazolium salt into a colored formazan product.

-

If using MTT, add a solubilizing solution (e.g., acidified isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 550 nm for MTT) using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the logarithm of this compound concentration and determine the IC50/EC50 value using non-linear regression analysis.

-

Lysosomal Membrane Permeabilization (LMP) Assay

This protocol uses a fluorescent dye that accumulates in intact, acidic lysosomes to detect LMP.

-

Materials:

-

Cancer cell lines (e.g., PC3).

-

This compound.

-

LysoTracker Red DND-99 (or Acridine Orange).

-

Flow cytometer or fluorescence microscope.

-

-

Methodology:

-

Treat cells with this compound (e.g., 10 µM) for various time points (e.g., 15 min, 1 h, 4 h).

-

In the final 30 minutes of treatment, add LysoTracker Red (e.g., 50 nM) to the culture medium and incubate at 37°C.

-

Harvest the cells (e.g., by trypsinization) and wash with PBS.

-

Resuspend the cells in PBS for analysis.

-

Analyze the cellular fluorescence using a flow cytometer. A decrease in red fluorescence indicates a loss of the acidic lysosomal compartment and thus, LMP. Alternatively, visualize the cells under a fluorescence microscope to observe the change from punctate (intact lysosomes) to diffuse cytosolic fluorescence.

-

Conclusion

This compound is a valuable pharmacological tool for studying σ2 receptor function and a promising lead compound for the development of novel anticancer therapies. Its mechanism of action, centered on the induction of lysosomal and mitochondrial dysfunction, allows it to bypass traditional apoptosis pathways, offering a potential solution for drug-resistant cancers. The experimental protocols detailed herein provide a framework for the continued investigation of this compound and other σ2 receptor ligands, facilitating further research into their therapeutic potential.

References

Siramesine: From Anxiolytic Hopeful to Anti-Cancer Agent - A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Siramesine (Lu 28-179) is a potent and selective sigma-2 (σ2) receptor agonist, originally developed by the pharmaceutical company H. Lundbeck for the treatment of anxiety.[1][2] Although clinical trials for this indication were discontinued due to a lack of efficacy in humans, subsequent research has unveiled its significant potential as an anti-cancer agent.[1][3] This technical guide provides an in-depth overview of the discovery, chemical synthesis, and multifaceted mechanism of action of this compound, with a focus on its cytotoxic properties. Detailed experimental protocols for key biological assays are provided to facilitate further research and development in this promising area.

Discovery and Development

This compound, with the chemical name 1'-{4-[1-(4-Fluorophenyl)-1H-indol-3-yl]butyl}-3H-spiro[2-benzofuran-1,4'-piperidine], was first synthesized and characterized by scientists at H. Lundbeck in the mid-1990s.[4] It emerged from a research program focused on developing novel ligands for serotonin and sigma receptors for the treatment of central nervous system disorders.

Initially, this compound was identified as a high-affinity σ2 receptor agonist with notable selectivity over the σ1 subtype. Animal studies demonstrated its anxiolytic and antidepressant-like effects, which led to its advancement into clinical trials for anxiety. However, the compound failed to show significant anxiolytic effects in human subjects, leading to the cessation of its development for psychiatric indications.

A pivotal shift in the research focus for this compound occurred with the discovery of its potent cytotoxic effects against a variety of cancer cell lines. This has spurred a wealth of research into its mechanism of action as a potential anti-neoplastic agent.

Chemical Synthesis of this compound

The chemical synthesis of this compound involves a multi-step process, primarily centered around the construction of the key indole and spiro[isobenzofuran-piperidine] moieties and their subsequent coupling. The following is a generalized synthetic scheme based on published literature.

Diagram: Synthetic Pathway of this compound

Caption: Generalized synthetic scheme for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1-(4-Fluorophenyl)-1H-indole (E)

-

A mixture of 1-(4-fluorophenyl)hydrazine (A) and a suitable ketone or aldehyde precursor to the indole-3-acetic acid moiety is subjected to a Fischer indole synthesis. This typically involves heating the reactants in the presence of an acid catalyst (e.g., polyphosphoric acid or zinc chloride). The resulting indole-3-acetic acid derivative is then decarboxylated to yield 1-(4-fluorophenyl)-1H-indole (E).

Step 2: Synthesis of 3-(4-Chlorobutyl)-1-(4-fluorophenyl)-1H-indole (F)

-

1-(4-Fluorophenyl)-1H-indole (E) is alkylated with 1-bromo-4-chlorobutane (C) in the presence of a strong base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Step 3: Synthesis of this compound (G)

-

The final step involves the nucleophilic substitution of the chlorine atom in 3-(4-chlorobutyl)-1-(4-fluorophenyl)-1H-indole (F) with the secondary amine of 3H-Spiro[isobenzofuran-1,4'-piperidine] (D). This reaction is typically carried out in a polar aprotic solvent such as acetonitrile or DMF, in the presence of a base like potassium carbonate to neutralize the HCl generated during the reaction. The mixture is heated to drive the reaction to completion. The final product, this compound (G), is then purified using chromatographic techniques.

Mechanism of Action

This compound's anti-cancer activity is attributed to its ability to induce a unique form of programmed cell death in cancer cells through multiple interconnected pathways.

Sigma-2 (σ2) Receptor Agonism

This compound is a high-affinity agonist of the σ2 receptor. While the precise functions of the σ2 receptor are still under investigation, it is known to be overexpressed in proliferating cells, including many types of cancer cells. The agonistic binding of this compound to the σ2 receptor is believed to be the initiating event in its cytotoxic cascade.

Lysosomal Destabilization and Mitochondrial Dysfunction

A key aspect of this compound's mechanism of action is its ability to act as a lysosomotropic detergent. It accumulates in lysosomes, leading to an increase in lysosomal pH and permeabilization of the lysosomal membrane. This results in the leakage of cathepsins and other hydrolytic enzymes into the cytosol, which can trigger downstream apoptotic events.

Furthermore, this compound has been shown to induce destabilization of mitochondria, leading to the loss of mitochondrial membrane potential (MMP), release of cytochrome c, and generation of reactive oxygen species (ROS). This mitochondrial dysfunction is a critical contributor to the execution of cell death.

Diagram: this compound's Signaling Pathway to Cell Death

Caption: Signaling pathway of this compound-induced cell death.

Quantitative Data

The following tables summarize key quantitative data for this compound.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Ki (nM) | Selectivity (σ1/σ2) | Reference |

| Sigma-2 (σ2) | 0.12 | 140-fold | |

| Sigma-1 (σ1) | 17 |

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| U87-MG | Glioblastoma | 8.875 | |

| U251-MG | Glioblastoma | 9.654 | |

| T98G | Glioblastoma | 7.236 | |

| PC3 | Prostate Cancer | ~20 |

Detailed Experimental Protocols

Sigma Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for σ1 and σ2 receptors.

Materials:

-

Guinea pig brain membranes (for σ1) or rat liver membranes (for σ2)

-

--INVALID-LINK---Pentazocine (for σ1) or [3H]DTG (for σ2)

-

Unlabeled (+)-pentazocine (for σ2 assay to block σ1 sites)

-

This compound at various concentrations

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Prepare membrane homogenates from guinea pig brain (for σ1) or rat liver (for σ2).

-

In a 96-well plate, combine the membrane preparation, radioligand (--INVALID-LINK---pentazocine for σ1 or [3H]DTG for σ2), and varying concentrations of this compound. For the σ2 assay, include a saturating concentration of unlabeled (+)-pentazocine to block binding to σ1 receptors.

-

Incubate the mixture at room temperature for a specified time (e.g., 120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold incubation buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the Ki value using the Cheng-Prusoff equation.

MTT Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

Lysosomal Stability Assay

Objective: To assess the effect of this compound on lysosomal membrane integrity.

Materials:

-

Cancer cell line of interest

-

This compound

-

Acridine Orange or LysoTracker Red

-

Fluorescence microscope or flow cytometer

Procedure:

-

Treat cells with this compound at various concentrations and for different time points.

-

Stain the cells with Acridine Orange or LysoTracker Red, which are fluorescent dyes that accumulate in intact, acidic lysosomes.

-

Observe the cells under a fluorescence microscope. A decrease in the punctate red (Acridine Orange) or red (LysoTracker) fluorescence and an increase in diffuse green (Acridine Orange) or loss of fluorescence indicates lysosomal membrane permeabilization.

-

Alternatively, quantify the fluorescence intensity using a flow cytometer. A decrease in the mean fluorescence intensity of the cell population indicates lysosomal destabilization.

Mitochondrial Membrane Potential (MMP) Assay

Objective: To measure the effect of this compound on the mitochondrial membrane potential.

Materials:

-

Cancer cell line of interest

-

This compound

-

JC-1 or TMRE (tetramethylrhodamine, ethyl ester) fluorescent dyes

-

Fluorescence microscope or flow cytometer

Procedure:

-

Treat cells with this compound at various concentrations and for different time points.

-

Stain the cells with JC-1 or TMRE. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low MMP, JC-1 remains as monomers and fluoresces green. TMRE accumulates in active mitochondria and its fluorescence intensity is proportional to the MMP.

-

Analyze the cells using a fluorescence microscope or a flow cytometer. A shift from red to green fluorescence with JC-1 or a decrease in TMRE fluorescence intensity indicates a loss of MMP.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line of interest

-

This compound formulated for in vivo administration (e.g., in a solution with a suitable vehicle)

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells into the flank of the immunocompromised mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound to the treatment group via a suitable route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle alone.

-

Measure the tumor volume using calipers at regular intervals throughout the study.

-

Monitor the body weight and overall health of the mice as indicators of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

-

Compare the tumor growth rates between the treatment and control groups to determine the anti-tumor efficacy of this compound.

Conclusion and Future Directions

This compound represents a fascinating case of drug repositioning, from a failed anxiolytic to a promising anti-cancer agent. Its unique mechanism of action, involving the targeting of the σ2 receptor and the induction of lysosomal and mitochondrial dysfunction, offers a potential therapeutic strategy for various cancers. The detailed protocols provided in this guide are intended to empower researchers to further explore the therapeutic potential of this compound and its analogs. Future research should focus on elucidating the precise molecular interactions between this compound and the σ2 receptor, identifying biomarkers to predict patient response, and exploring combination therapies to enhance its anti-tumor efficacy.

References

Siramesine: A Deep Dive into its In Vivo Pharmacokinetics and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siramesine (Lu 28-179) is a potent and selective sigma-2 (σ₂) receptor agonist that has garnered significant interest for its potential therapeutic applications, particularly in oncology.[1] Initially investigated as an antidepressant and anxiolytic agent, its profound cytotoxic effects against a wide range of cancer cell lines have shifted its developmental focus.[1][2] Understanding the in vivo behavior of this compound, specifically its pharmacokinetics and bioavailability, is crucial for the rational design of preclinical and clinical studies. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics and bioavailability of this compound in vivo, details the experimental methodologies employed in these studies, and visualizes key related pathways.

Pharmacokinetic Profile of this compound

Currently, there is a notable lack of publicly available, detailed quantitative pharmacokinetic data for this compound in peer-reviewed literature. While numerous studies have utilized this compound in vivo for efficacy studies in animal models of cancer, they often do not report specific pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), elimination half-life (t½), and oral bioavailability.[3]

The primary route of administration in preclinical cancer models has been oral gavage, with doses in mice ranging from 0.1 mg/kg to 1 mg/kg for studying its effects on cocaine-reinforced learning and up to 100 mg/kg/day for anti-tumorigenic effects.[3] These studies indicate that this compound is orally active and generally well-tolerated at effective doses. However, the absence of comprehensive pharmacokinetic studies necessitates that any future clinical development would require rigorous investigation into its absorption, distribution, metabolism, and excretion (ADME) properties.

Table 1: Summary of In Vivo Studies Utilizing this compound

| Species | Dosing Route | Dose Range | Observed Effects | Pharmacokinetic Data | Reference |

| Mice | Intraperitoneal (i.p.) | 0.1 - 1 mg/kg | Attenuation of cocaine-induced place preference | Not Reported | |

| Mice | Oral (p.o.) | 25 - 100 mg/kg/day | Significant reduction in tumor volume | Not Reported |

Bioavailability

The oral bioavailability of a drug is a critical parameter that influences its clinical utility. For this compound, specific bioavailability data from preclinical animal studies have not been extensively published. The consistent observation of in vivo efficacy following oral administration in mice suggests that this compound possesses at least some degree of oral bioavailability. However, without direct pharmacokinetic studies comparing oral and intravenous administration, the exact percentage of the administered dose that reaches systemic circulation remains unknown. The development of formulations to enhance oral bioavailability is a common strategy for compounds with promising therapeutic activity but poor absorption characteristics.

Experimental Protocols

To provide a framework for future pharmacokinetic studies of this compound, this section outlines standard experimental protocols for determining key pharmacokinetic parameters and for quantifying the compound in biological matrices.

Pharmacokinetic Study Design in Rodents (Rats or Mice)

A typical experimental design to determine the pharmacokinetics and oral bioavailability of this compound would involve the following steps:

-

Animal Model: Male or female Sprague-Dawley rats or C57BL/6 mice are commonly used models. Animals should be cannulated (e.g., jugular vein) to facilitate serial blood sampling.

-

Drug Formulation: For intravenous (IV) administration, this compound would be dissolved in a suitable vehicle (e.g., a mixture of saline, ethanol, and a solubilizing agent like Cremophor EL). For oral (p.o.) administration, this compound can be formulated as a suspension or solution in a vehicle such as 0.5% methylcellulose or a lipid-based formulation.

-

Dosing:

-

Intravenous Group: A single bolus dose (e.g., 1-5 mg/kg) is administered through the jugular vein cannula.

-

Oral Group: A single dose (e.g., 10-50 mg/kg) is administered by oral gavage.

-

-

Blood Sampling: Serial blood samples (e.g., 0.1-0.2 mL) are collected from the jugular vein cannula at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours) post-dosing. Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Data Analysis: Plasma concentrations of this compound are determined using a validated analytical method (see below). Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, clearance, volume of distribution) are calculated using non-compartmental analysis software (e.g., WinNonlin). Oral bioavailability (F%) is calculated as: (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Workflow for a Rodent Pharmacokinetic Study

Caption: Workflow for a typical rodent pharmacokinetic study.

Analytical Method for Quantification of this compound in Biological Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity and selectivity.

-

Sample Preparation: A protein precipitation method is often employed for plasma samples. This involves adding a cold organic solvent (e.g., acetonitrile) containing an internal standard to the plasma sample, followed by vortexing and centrifugation to pellet the precipitated proteins. The supernatant is then collected for analysis.

-

Chromatographic Separation: The extracted sample is injected onto a reverse-phase C18 column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is used to separate this compound from endogenous matrix components.

-

Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Detection is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for this compound and the internal standard are monitored for quantification.

-

Method Validation: The LC-MS/MS method must be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.

In Vitro Metabolism Studies

To understand the metabolic fate of this compound, in vitro studies using liver microsomes are essential.

-

Incubation: this compound is incubated with liver microsomes (from human and relevant preclinical species) in the presence of NADPH (a cofactor for cytochrome P450 enzymes).

-

Metabolite Identification: The reaction mixture is analyzed by high-resolution LC-MS/MS to identify potential metabolites.

-

Metabolic Stability: The rate of disappearance of the parent compound (this compound) over time is monitored to determine its metabolic stability. This information helps in predicting its in vivo clearance.

Signaling Pathways

This compound's primary mechanism of action is through its interaction with the σ₂ receptor, which is now identified as the transmembrane protein TMEM97. The binding of this compound to the σ₂ receptor triggers a cascade of events leading to cancer cell death through multiple signaling pathways, including apoptosis and autophagy.

This compound-Induced Cell Death Signaling

The binding of this compound to the σ₂ receptor can initiate cell death through several interconnected pathways:

-

Lysosomal Membrane Permeabilization (LMP): this compound, as a cationic amphiphilic drug, can accumulate in lysosomes, leading to their destabilization and the release of cathepsins into the cytoplasm.

-

Reactive Oxygen Species (ROS) Production: Increased levels of ROS have been observed following this compound treatment, contributing to cellular damage and apoptosis.

-

Mitochondrial Dysfunction: this compound can induce mitochondrial swelling and the release of pro-apoptotic factors.

-

Inhibition of the mTOR Pathway: this compound has been shown to decrease the expression of downstream effectors of the mTOR pathway, a key regulator of cell growth and proliferation, leading to the induction of autophagy.

-

Impairment of Cell Cycle Progression: this compound can decrease the expression of cyclins, leading to cell cycle arrest.

Caption: this compound-induced signaling pathways leading to cell death.

Conclusion

This compound is a promising anti-cancer agent with a unique mechanism of action. However, a significant gap exists in the understanding of its in vivo pharmacokinetics and bioavailability. The generation of robust pharmacokinetic data through well-designed preclinical studies, utilizing validated analytical methods, is a critical next step for its further development. The experimental protocols and pathway visualizations provided in this guide offer a framework for researchers to systematically investigate the in vivo properties of this compound and unlock its full therapeutic potential. Further research into its metabolic pathways and tissue distribution will also be essential for optimizing dosing strategies and ensuring its safety and efficacy in future clinical applications.

References

- 1. Sigma-2 ligands induce tumour cell death by multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. escholarship.org [escholarship.org]

- 3. The Sigma-2 Receptor Selective Agonist this compound (Lu 28-179) Decreases Cocaine-Reinforced Pavlovian Learning and Alters Glutamatergic and Dopaminergic Input to the Striatum - PMC [pmc.ncbi.nlm.nih.gov]

Siramesine's Role in Lysosomal Membrane Permeabilization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Siramesine (Lu 28-179) is a potent sigma-2 (σ2) receptor agonist that has demonstrated significant anti-cancer activity in a variety of preclinical models.[1][2][3] Initially developed for the treatment of anxiety and depression, its efficacy in oncology is largely attributed to its ability to induce a unique form of programmed cell death.[4] A primary mechanism of action for this compound's cytotoxic effects is the induction of lysosomal membrane permeabilization (LMP).[5] This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound-induced LMP, the subsequent cellular signaling cascades, and detailed protocols for the key experiments used to elucidate these processes.

Introduction: this compound and the Lysosomal Death Pathway

This compound is a piperidine analogue with high affinity and selectivity for the σ2 receptor over the σ1 subtype. The σ2 receptor is often overexpressed in proliferating cancer cells, making it an attractive target for therapeutic intervention. This compound's anticancer activity is linked to its ability to initiate a caspase-independent form of cell death, which is particularly relevant for tumors that have developed resistance to conventional apoptosis-inducing chemotherapeutics.

The central event in this compound's mechanism of action is the destabilization of the lysosome, a critical organelle for cellular degradation and recycling. This compound acts as a lysosomotropic detergent . Due to its chemical properties as an amphiphilic amine, it readily accumulates within the acidic environment of the lysosome. This accumulation leads to a rapid increase in lysosomal pH, disrupting the function of acid-dependent hydrolases and ultimately compromising the integrity of the lysosomal membrane. The ensuing leakage of lysosomal contents, particularly cathepsin proteases, into the cytosol triggers a cascade of events leading to cell death.

However, it is worth noting that some studies suggest that at higher concentrations (above 20 µM), this compound may induce cell death primarily through the destabilization of mitochondria, independent of LMP, although an increase in lysosomal pH is still observed. This suggests that this compound's mechanism may be concentration and cell-type dependent.

Chemical Structure of this compound:

-

IUPAC Name: 1'-[4-[1-(4-fluorophenyl)indol-3-yl]butyl]spiro[1H-2-benzofuran-3,4'-piperidine]

-

Molecular Formula: C₃₀H₃₁FN₂O

-

Molecular Weight: 454.6 g/mol

The Molecular Mechanism of this compound-Induced LMP

The induction of LMP by this compound is a multi-step process that culminates in the release of cytotoxic enzymes into the cytoplasm.

Lysosomotropism and pH Disruption

As a weak base, this compound freely crosses cellular membranes in its uncharged state. Upon entering the acidic lumen of the lysosome (pH 4-5), it becomes protonated and trapped, leading to its accumulation. This process, known as lysosomotropism, is a key initiating event. The accumulation of the protonated form of this compound neutralizes the acidic environment of the lysosome, leading to a rapid and sustained increase in lysosomal pH. This disruption of the pH gradient precedes the permeabilization of the lysosomal membrane.

Lysosomal Membrane Permeabilization and Cathepsin Release

The precise mechanism by which this compound destabilizes the lysosomal membrane is thought to be related to its detergent-like properties at high concentrations within the organelle. This leads to LMP, a critical event where the lysosomal membrane loses its integrity, allowing for the release of its contents into the cytosol.

Among the most important molecules released are the cathepsin family of proteases. In a healthy cell, these enzymes are safely sequestered within the lysosome. However, once in the neutral pH of the cytosol, they can cleave a variety of substrates, initiating downstream cell death pathways. The release of cathepsins, such as cathepsin B and L, is a hallmark of this compound-induced cell death.

Oxidative Stress and Reactive Oxygen Species (ROS)

Following LMP, there is a significant increase in the production of reactive oxygen species (ROS). This oxidative stress is a major contributor to this compound-induced cytotoxicity. The released lysosomal contents, including iron, can participate in Fenton reactions, generating highly reactive hydroxyl radicals. This leads to lipid peroxidation, a damaging process where free radicals attack lipids in cell membranes, further compromising organellar and plasma membrane integrity. The induction of lipid ROS is a potent effect of this compound in many cancer cell lines.

Signaling Pathways and Cellular Outcomes

The initial events of LMP trigger a cascade of signaling events that ultimately lead to cell death.

Caspase-Independent Cell Death

A key feature of this compound-induced cell death is its independence from the classical caspase-mediated apoptotic pathway. This is significant because many cancers develop resistance to chemotherapy by upregulating anti-apoptotic proteins like Bcl-2 or through mutations in the p53 tumor suppressor gene. This compound can bypass these resistance mechanisms, making it a promising agent for treating refractory tumors.

Induction of Autophagy

This compound has also been shown to induce the accumulation of autophagosomes. This is associated with the inhibition of the mammalian target of rapamycin complex 1 (mTORC1), a key negative regulator of autophagy. However, the overall degradation of long-lived proteins is not increased, suggesting that while autophagy is initiated, the final turnover of autophagosomes may be impaired. Interestingly, the inhibition of autophagosome formation has been shown to sensitize cancer cells to this compound, suggesting that the autophagic response may initially be a pro-survival mechanism.

Downstream Signaling Events

The release of cathepsins and the generation of ROS lead to a series of downstream events, including:

-

Mitochondrial Dysfunction: While some studies point to direct mitochondrial destabilization by this compound, the LMP-induced ROS can also lead to mitochondrial membrane potential loss and mitochondrial damage.

-

PARP Cleavage: The combination of this compound with other agents like lapatinib can lead to the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.

-

Modulation of Bcl-2 Family Proteins: A decrease in the expression of the anti-apoptotic protein Mcl-1 has been observed.

Diagram of this compound's Signaling Pathway

Caption: this compound's mechanism of action leading to LMP and cell death.

Quantitative Data

The cytotoxic efficacy of this compound varies across different cancer cell lines. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and lethal concentration 50 (LC50) values.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Assay | Reference |

| WEHI-S | Murine Fibrosarcoma | 1.8 | 45 | MTT | |

| MCF-7 | Human Breast Cancer | 10.3 | 45 | MTT | |

| T47D | Human Breast Cancer | 10.8 | 45 | MTT | |

| HeLa | Human Cervical Cancer | 12.5 | 45 | MTT | |

| A549 | Human Lung Cancer | 11.7 | 45 | MTT | |

| U2OS | Human Osteosarcoma | 10.1 | 45 | MTT | |

| PC-3 | Human Prostate Cancer | 8.8 | 45 | MTT | |

| U87-MG | Human Glioblastoma | 8.875 | 48 | CCK-8 | |

| U251-MG | Human Glioblastoma | 9.654 | 48 | CCK-8 | |

| T98G | Human Glioblastoma | 7.236 | 48 | CCK-8 | |

| SV40LT-transduced MEFs | Murine Embryonic Fibroblasts | 8.7 | Not Specified | MTT | |

| v-Ha-ras-transformed MEFs | Murine Embryonic Fibroblasts | 7.3 | Not Specified | MTT | |

| c-src-transformed MEFs | Murine Embryonic Fibroblasts | 6.4 | Not Specified | MTT |

Table 2: LC50 Values of this compound in Prostate Cancer Cell Lines

| Cell Line | LC50 (µM) | Incubation Time (hours) | Assay | Reference |

| PC3 | 20 | 24 | Trypan Blue | |

| DU145 | 35 | 24 | Trypan Blue | |

| LNCaP | 40 | 24 | Trypan Blue |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to investigate the effects of this compound on lysosomal membrane permeabilization and subsequent cellular events.

Assessment of Cell Viability and Cytotoxicity

5.1.1. MTT Assay

-

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The intensity of the purple color is proportional to the number of viable cells.

-

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate overnight.

-

Treat cells with various concentrations of this compound for the desired time period (e.g., 24, 48 hours).

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 3-4 hours at 37°C.

-

Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.

-

Incubate for an additional 4 hours or overnight at 37°C.

-

Measure the absorbance at 570 nm using a microplate reader.

-

5.1.2. LDH Release Assay

-

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage. This assay quantitatively measures the amount of released LDH, which is proportional to the number of dead cells.

-

Protocol:

-

Seed cells and treat with this compound as described for the MTT assay.

-

Prepare controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

-

Carefully collect the cell culture supernatant from each well.

-

Transfer the supernatant to a new 96-well plate.

-

Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.

-

Incubate the plate for 30 minutes at room temperature, protected from light.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = (Sample LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100.

-

Assessment of Lysosomal Integrity and LMP

5.2.1. LysoTracker Staining

-

Principle: LysoTracker dyes are fluorescent acidotropic probes that accumulate in acidic organelles like lysosomes. A decrease in LysoTracker fluorescence indicates an increase in lysosomal pH and/or a loss of lysosomal integrity.

-

Protocol:

-

Treat cells with this compound for the desired time.

-

Add LysoTracker Red DND-99 to the culture medium at a final concentration of 50-75 nM.

-

Incubate for 30-120 minutes at 37°C.

-

Wash the cells with fresh medium.

-

Analyze the cells by fluorescence microscopy or flow cytometry.

-

5.2.2. Acridine Orange Staining

-

Principle: Acridine orange is a lysosomotropic dye that fluoresces red in the acidic environment of lysosomes and green in the nucleus and cytoplasm. A shift from red to green fluorescence indicates lysosomal leakage.

-

Protocol:

-

Treat cells with this compound.

-

Add acridine orange to the culture medium at a final concentration of 1 µg/mL.

-

Incubate for 15 minutes at 37°C.

-

Wash the cells with PBS.

-

Analyze immediately by fluorescence microscopy or flow cytometry.

-

5.2.3. Galectin-3 Puncta Formation Assay

-

Principle: Galectin-3 is a cytosolic protein that translocates to and forms puncta on damaged lysosomal membranes, making it a highly sensitive marker for LMP.

-

Protocol:

-

Treat cells with this compound.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with a detergent such as saponin.

-

Incubate with a primary antibody against galectin-3.

-

Incubate with a fluorescently labeled secondary antibody.

-

Visualize the formation of galectin-3 puncta by fluorescence microscopy.

-

5.2.4. Cytosolic Cathepsin B Activity Assay

-

Principle: This assay measures the activity of cathepsin B that has been released into the cytosol. Digitonin is used to selectively permeabilize the plasma membrane, allowing for the collection of the cytosolic fraction without disrupting lysosomal membranes.

-

Protocol:

-

Treat cells with this compound.

-

Harvest the cells and wash with PBS.

-

Resuspend the cells in a digitonin-based extraction buffer to isolate the cytosolic fraction.

-

Centrifuge to pellet the remaining organelles and cell debris.

-

Transfer the supernatant (cytosolic fraction) to a new tube.

-

Measure cathepsin B activity in the cytosolic fraction using a fluorogenic substrate such as Z-Arg-Arg-AMC.

-

Measure fluorescence at an excitation of ~400 nm and an emission of ~505 nm.

-

Assessment of Oxidative Stress

5.3.1. Dihydroethidium (DHE) Staining for Superoxide

-

Principle: DHE is a fluorescent probe that is oxidized by superoxide to ethidium, which intercalates with DNA and fluoresces red. An increase in red fluorescence indicates an increase in superoxide production.

-

Protocol:

-

Treat cells with this compound.

-

Add DHE to the culture medium at a final concentration of 10 µM.

-

Incubate for 15-30 minutes at 37°C.

-

Wash the cells with PBS.

-

Analyze the cells by fluorescence microscopy or flow cytometry.

-

5.3.2. C11-BODIPY Staining for Lipid Peroxidation

-

Principle: C11-BODIPY 581/591 is a fluorescent lipid peroxidation sensor. In its reduced state, it fluoresces red. Upon oxidation by lipid peroxides, its fluorescence shifts to green. An increase in the green-to-red fluorescence ratio indicates an increase in lipid peroxidation.

-

Protocol:

-

Treat cells with this compound.

-

Add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-2 µM.

-

Incubate for 30 minutes at 37°C.

-

Wash the cells with HBSS.

-

Analyze the cells by fluorescence microscopy or flow cytometry, measuring both red and green fluorescence.

-

Visualized Workflows and Relationships

Experimental Workflow for Assessing this compound-Induced LMP

Caption: Workflow for the experimental validation of LMP.

Logical Relationship of this compound's Cellular Effects

Caption: Causal chain of events following this compound treatment.

Conclusion

This compound represents a promising anti-cancer agent with a unique mechanism of action centered on the induction of lysosomal membrane permeabilization. Its ability to trigger caspase-independent cell death makes it a valuable candidate for overcoming drug resistance in various cancer types. This guide has provided a comprehensive overview of the molecular events initiated by this compound, from its accumulation in lysosomes to the subsequent oxidative stress and cell demise. The detailed experimental protocols and visual representations of the signaling pathways and workflows offer a practical resource for researchers in the fields of oncology, cell biology, and drug development who are investigating lysosomotropic agents and alternative cell death pathways. Further research into the nuances of this compound's interactions with cellular membranes and its effects in combination with other therapies will be crucial for its potential clinical translation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS:147817-50-3 | Sigma (σ) receptor agonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Anti-cancer agent this compound is a lysosomotropic detergent that induces cytoprotective autophagosome accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial In Vitro Cytotoxicity Profile of Siramesine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro cytotoxicity studies of Siramesine, a sigma-2 receptor ligand with demonstrated anti-cancer properties. This document summarizes key quantitative data, details experimental methodologies, and visualizes the implicated signaling pathways to support further research and development efforts.

Executive Summary

This compound has emerged as a promising anti-cancer agent that induces a unique form of caspase-independent programmed cell death in a variety of cancer cell lines. Its cytotoxic effects are primarily mediated through the destabilization of lysosomes and mitochondria, leading to the release of cathepsins and the generation of reactive oxygen species (ROS). This guide consolidates the publicly available in vitro data to provide a foundational understanding of this compound's mechanism of action and cytotoxic potency.

Quantitative Cytotoxicity Data

This compound has demonstrated potent cytotoxic effects across a range of cancer cell lines, with IC50 values typically in the low micromolar range. The following table summarizes the reported 50% inhibitory concentrations (IC50) or lethal concentrations (LC50) from various in vitro studies.

| Cell Line | Cancer Type | IC50/LC50 (µM) | Assay Duration | Cytotoxicity Assay |

| U87-MG | Glioblastoma | 8.875 | 48 hours | CCK-8 |

| U251-MG | Glioblastoma | 9.654 | 48 hours | CCK-8 |

| T98G | Glioblastoma | 7.236 | 48 hours | CCK-8 |

| PC3 | Prostate Cancer | 20 (LC50) | 24 hours | Trypan Blue Exclusion |

| DU145 | Prostate Cancer | 35 (LC50) | 24 hours | Trypan Blue Exclusion |

| LNCaP | Prostate Cancer | 40 (LC50) | 24 hours | Trypan Blue Exclusion |

| WEHI-S | Fibrosarcoma | ~1-9 (dose-dependent) | 24 hours | LDH Release |

| WEHI-S | Fibrosarcoma | 1.8 | 45 hours | MTT |

| MCF-7 | Breast Cancer | Low micromolar range | 24 hours | Not Specified |

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the initial in vitro cytotoxicity studies of this compound.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Reduction Assay: [1]

-

Principle: Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that is quantifiable by spectrophotometry.

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 6,000 to 24,000 cells/cm²).[1]

-

Allow cells to adhere overnight.

-

Treat cells with varying concentrations of this compound for the desired duration (e.g., 24, 45, or 48 hours).

-

Add MTT solution to each well and incubate for a specified period (typically 2-4 hours) to allow for formazan crystal formation.

-

Solubilize the formazan crystals using a solubilization buffer (e.g., DMSO or acidified isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

2. LDH (Lactate Dehydrogenase) Release Assay: [1]

-

Principle: Quantifies the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage, an indicator of cytotoxicity.[1]

-

Protocol:

-

Seed cells in a multi-well plate and treat with this compound as described for the MTT assay.

-

At the end of the treatment period, collect the cell culture supernatant.

-

Use a commercially available LDH cytotoxicity detection kit.

-

Incubate the supernatant with the reaction mixture provided in the kit, which typically contains lactate, NAD+, and a tetrazolium salt.

-

LDH in the supernatant catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.

-

The diaphorase in the reaction mixture uses NADH to reduce the tetrazolium salt to a colored formazan product.

-

Measure the absorbance of the formazan product at the recommended wavelength.

-

Determine the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent).

-

3. CCK-8 (Cell Counting Kit-8) Assay: [2]

-

Principle: A sensitive colorimetric assay for the determination of cell viability. WST-8, a water-soluble tetrazolium salt, is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye.

-

Protocol:

-

Seed cells in a 96-well plate and treat with this compound.

-

Add the CCK-8 solution to each well and incubate for 1-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

4. Trypan Blue Exclusion Assay:

-

Principle: A dye exclusion method to identify viable cells. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue.

-

Protocol:

-

Harvest cells after treatment with this compound.

-

Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

-

Incubate for a short period (e.g., 1-2 minutes).

-

Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

-

Calculate the percentage of viable cells.

-

Mechanistic Assays

1. Lysosomal Membrane Permeabilization (LMP) Assay:

-

Principle: Assesses the integrity of the lysosomal membrane. Dyes such as Acridine Orange or LysoTracker accumulate in intact, acidic lysosomes. A decrease in fluorescence intensity indicates LMP.

-

Protocol:

-

Treat cells with this compound for the desired time.

-

Incubate the cells with a fluorescent lysosomotropic probe (e.g., LysoTracker Red) for a specified duration.

-

Wash the cells to remove excess dye.

-

Analyze the fluorescence intensity by flow cytometry or fluorescence microscopy. A decrease in fluorescence in treated cells compared to control cells indicates LMP.

-

2. Reactive Oxygen Species (ROS) Detection:

-

Principle: Measures the levels of intracellular ROS using fluorescent probes. Dihydroethidium (DHE) is commonly used to detect superoxide radicals.

-

Protocol:

-

Treat cells with this compound.

-

Incubate the cells with DHE (e.g., 3.2 µM) for 30 minutes at 37 °C.

-

Wash the cells.

-

Analyze the fluorescence intensity by flow cytometry. An increase in fluorescence indicates an elevation in ROS levels.

-

Signaling Pathways and Mechanisms of Action

This compound induces a unique form of programmed cell death that is largely independent of caspase activation. The primary mechanism involves the destabilization of lysosomes, leading to a cascade of events culminating in cell death.

This compound-Induced Lysosomal Cell Death Pathway

This compound, as a lysosomotropic agent, accumulates in lysosomes and disrupts their membranes. This leads to lysosomal membrane permeabilization (LMP) and the release of cathepsins into the cytoplasm, which in turn triggers cell death. Concurrently, this compound induces the production of reactive oxygen species (ROS), which further contributes to cellular damage and death.

Caption: this compound-induced lysosomal cell death pathway.

Involvement of Mitochondrial Destabilization

Some studies suggest that this compound can also directly destabilize mitochondria, leading to a loss of mitochondrial membrane potential (MMP) and the release of cytochrome c. This mitochondrial pathway can also contribute to the overall cytotoxic effect, although it may be cell-type dependent.

Caption: this compound-induced mitochondrial destabilization pathway.

Modulation of STAT3 Signaling in Glioblastoma

In glioblastoma (GBM) cells, this compound has been shown to inactivate the STAT3-MGMT signaling pathway. It achieves this by binding to STAT3 and inhibiting its phosphorylation at Tyr705, which is crucial for its activation and nuclear translocation. This inactivation of STAT3 contributes to the suppression of GBM cell viability, proliferation, and migration.

Caption: this compound's inhibition of the STAT3-MGMT pathway in glioblastoma.

Conclusion

The initial in vitro studies of this compound consistently demonstrate its potent cytotoxic activity against a variety of cancer cell lines. Its unique mechanism of action, centered on lysosomal and mitochondrial destabilization leading to caspase-independent cell death, makes it a compelling candidate for further investigation, particularly for tumors resistant to conventional therapies. The detailed protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to build upon these foundational findings.

References

Siramesine: A Technical Guide for Investigating Neurodegenerative Disease Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siramesine (Lu 28-179) is a potent and selective sigma-2 (σ2) receptor agonist that has emerged as a valuable tool for studying cellular stress pathways implicated in neurodegenerative diseases.[1] Initially developed for anxiety and depression, its profound effects on lysosomal function, autophagy, and induction of oxidative stress have garnered significant interest in its application as a chemical probe to investigate the pathophysiology of diseases such as Alzheimer's, Parkinson's, and Huntington's.[1][2] This technical guide provides an in-depth overview of this compound, its mechanism of action, and detailed protocols for its use in in vitro and in vivo models of neurodegenerative disease.

Mechanism of Action

This compound exerts its cellular effects through a multi-faceted mechanism primarily centered on the disruption of lysosomal and mitochondrial function. While it is a high-affinity σ2 receptor agonist, some evidence suggests it may have multiple molecular targets within the cell.[1][3] The key pathways affected by this compound include:

-

Lysosomal Membrane Permeabilization (LMP): this compound, as a lysosomotropic agent, accumulates in lysosomes and destabilizes their membranes. This leads to the release of cathepsins and other hydrolases into the cytoplasm, triggering downstream cell death pathways.

-

Induction of Autophagy: this compound is a known inducer of autophagy, the cellular process for degrading and recycling damaged organelles and protein aggregates. It has been shown to increase the levels of autophagy-related proteins such as Beclin1, ATG5, and LC3B-II. However, it can also impair the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes.

-

Mitochondrial Destabilization and Oxidative Stress: this compound treatment leads to a loss of mitochondrial membrane potential and the generation of reactive oxygen species (ROS), contributing to cellular damage and apoptosis.

-

Inhibition of the STAT3 Signaling Pathway: In some cell types, this compound has been shown to directly bind to STAT3, inhibiting its phosphorylation and nuclear translocation, which can affect cell viability and proliferation.

Data Presentation

Table 1: Binding Affinity of this compound

| Receptor | Ki (nM) | Source |

| Sigma-2 (σ2) | 0.12 | |

| Sigma-1 (σ1) | 17 |

Table 2: IC50 Values of this compound in Various Cell Lines

| Cell Line | Cell Type | IC50 (µM) | Time Point (h) | Source |

| HT22 | Hippocampal Neurons | 12.55 | Not Specified | |

| SH-SY5Y | Neuroblastoma | 22.79 | Not Specified | |

| U87-MG | Glioblastoma | 8.875 | 48 | |

| U251-MG | Glioblastoma | 9.654 | 48 | |

| T98G | Glioblastoma | 7.236 | 48 | |

| EMT-6 | Mouse Breast Cancer | 5.3 | 48 | |

| MDA-MB-435 | Human Melanoma | 9.3 | 48 |

Experimental Protocols

In Vitro Models

1. Culturing and Treatment of SH-SY5Y Neuroblastoma Cells

-

Cell Culture:

-

Culture SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Passage cells at approximately 80% confluency using 0.25% trypsin-EDTA.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound hydrochloride in sterile water or DMSO.

-

Seed SH-SY5Y cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for western blotting).

-

Allow cells to adhere and grow for 24 hours.

-

Replace the medium with fresh medium containing the desired concentration of this compound or vehicle control.

-

Incubate for the desired time period (e.g., 24, 48 hours) before proceeding with downstream analysis.

-

2. Measurement of Lysosomal Membrane Permeabilization (LMP) using Acridine Orange Staining

-

Principle: Acridine orange (AO) is a lysosomotropic dye that accumulates in intact lysosomes and fluoresces red. Upon LMP, AO leaks into the cytoplasm and nucleus, where it binds to DNA and RNA and fluoresces green. A decrease in red fluorescence and an increase in green fluorescence indicate LMP.

-

Protocol:

-

Seed cells in a black, clear-bottom 96-well plate.

-

Treat cells with this compound as described above.

-

Add Acridine Orange to each well at a final concentration of 5 µg/mL and incubate for 15 minutes at 37°C.

-

Wash the cells twice with phosphate-buffered saline (PBS).

-

Measure the fluorescence intensity using a microplate reader. Measure red fluorescence at an excitation/emission of ~488/610 nm and green fluorescence at an excitation/emission of ~488/525 nm.

-

The ratio of green to red fluorescence can be used to quantify LMP.

-

3. Quantification of Reactive Oxygen Species (ROS)

-

Principle: Dihydroethidium (DHE) is a fluorescent probe that is oxidized by superoxide radicals to ethidium, which intercalates with DNA and fluoresces red.

-

Protocol:

-

Treat cells with this compound in a suitable culture plate.

-

During the last 30 minutes of treatment, add DHE to a final concentration of 10 µM.

-

Wash the cells with PBS.

-

Measure the red fluorescence using a fluorescence microscope or a microplate reader with an excitation/emission of ~518/605 nm.

-

Ex Vivo Models

4. Organotypic Brain Slice Cultures

-

Preparation of Slices:

-

Sacrifice postnatal day 8-9 mouse pups and dissect the brains in ice-cold, oxygenated dissection buffer.

-

Section the brains into 350 µm thick coronal slices using a McIlwain tissue chopper.

-

Transfer the slices onto semi-permeable membrane inserts in 6-well plates containing culture medium.

-

Culture the slices for a desired period (e.g., 7-14 days) to allow for stabilization.

-

-

This compound Treatment and Analysis:

-

Replace the culture medium with fresh medium containing this compound at the desired concentration.

-

Incubate for the specified duration.

-

Assess cell death using propidium iodide (PI) staining. PI is a fluorescent dye that enters cells with compromised membranes.

-

Fix the slices and perform immunohistochemistry for markers of neurodegeneration (e.g., NeuN for neuronal loss, Iba1 for microglial activation) or specific pathologies (e.g., phosphorylated Tau, alpha-synuclein).

-

In Vivo Models

5. Administration of this compound in a Mouse Model of Glioblastoma (as a proxy for brain-penetrant drug studies)

-

Animal Model:

-

Use immunodeficient mice (e.g., BALB/c nude).

-

Implant human glioblastoma cells (e.g., U87-MG) subcutaneously or intracranially.

-

-

This compound Administration:

-

Prepare this compound for oral gavage by dissolving it in a vehicle such as 0.5% methylcellulose.

-

Administer this compound orally at a dose range of 25-100 mg/kg/day.

-

Monitor tumor growth and animal well-being.

-

At the end of the study, collect brain tissue for histological and biochemical analysis.

-

Note: Specific protocols for using this compound in models of Alzheimer's, Parkinson's, and Huntington's disease would follow similar principles of drug administration and tissue analysis, tailored to the specific pathological readouts of each model.

Mandatory Visualization

Caption: Signaling pathways affected by this compound.

Caption: Experimental workflow for studying this compound.

References

Siramesine's High Affinity for the Sigma-2 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of siramesine for the Sigma-2 (σ2) receptor, a protein of significant interest in cancer research and neuroscience. This compound (Lu 28-179) is a potent and selective σ2 receptor agonist, and understanding its interaction with its target is crucial for the development of novel therapeutics. This document outlines quantitative binding data, detailed experimental protocols for affinity determination, and the key signaling pathways modulated by this compound's engagement with the σ2 receptor.

Quantitative Binding Affinity of this compound

This compound exhibits a high binding affinity for the σ2 receptor, with sub-nanomolar potency. Its selectivity for the σ2 receptor over the Sigma-1 (σ1) receptor is a key characteristic, making it a valuable tool for studying the specific functions of the σ2 receptor. The binding affinity is typically expressed in terms of the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

| Parameter | Value (nM) | Receptor Subtype | Notes |

| Ki | 0.12 | Sigma-2 (σ2) | Indicates very high affinity.[1] |

| IC50 | 0.12 | Sigma-2 (σ2) | Demonstrates potent displacement of radioligands.[2] |

| Ki | 17 | Sigma-1 (σ1) | Shows significantly lower affinity compared to the σ2 receptor.[1] |

| Selectivity | ~140-fold | σ2 over σ1 | Highlights the compound's specificity.[2] |

Experimental Protocol: Radioligand Binding Assay for Sigma-2 Receptor Affinity

The determination of this compound's binding affinity for the σ2 receptor is primarily achieved through competitive radioligand binding assays. This technique measures the ability of a test compound (this compound) to displace a radioactively labeled ligand that is known to bind to the receptor.

Materials and Reagents

-

Tissue Source: Rat liver membrane homogenates are a common source due to their high density of σ2 receptors.[3]

-

Radioligand: [³H]-1,3-di-o-tolylguanidine ([³H]-DTG) is a non-selective sigma receptor ligand frequently used.

-

Masking Ligand: (+)-Pentazocine is used to saturate σ1 receptors, ensuring that the binding of [³H]-DTG is specific to the σ2 receptor.

-

Test Compound: this compound at various concentrations.

-

Assay Buffer: Typically a Tris-HCl buffer at a physiological pH.

-

Scintillation Fluid: For detecting radioactivity.

-

Glass Fiber Filters: To separate bound from unbound radioligand.

Procedure

-

Membrane Preparation: A crude membrane fraction is prepared from the tissue source (e.g., rat liver) through homogenization and centrifugation. The protein concentration of the membrane preparation is determined using a standard protein assay.

-

Assay Setup: The assay is performed in microplates or tubes. Each reaction contains the membrane homogenate, the radioligand ([³H]-DTG), the masking ligand ((+)-pentazocine), and varying concentrations of the test compound (this compound) or buffer for total binding controls.

-

Nonspecific Binding: A set of reactions containing a high concentration of a non-labeled sigma ligand (e.g., haloperidol or DTG) is included to determine nonspecific binding.

-

Incubation: The reaction mixtures are incubated at a specific temperature (e.g., 25°C or 37°C) for a set period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

-

Radioactivity Measurement: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity is quantified using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the nonspecific binding from the total binding. The data are then analyzed using non-linear regression to determine the IC50 value of this compound. The Ki value can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways Modulated by this compound

Activation of the σ2 receptor by this compound initiates a cascade of intracellular events, ultimately leading to cell death in many cancer cell lines. The precise mechanisms are still under investigation, but several key pathways have been identified. It is important to note that some of this compound's effects, particularly at higher concentrations, may be independent of the σ2 receptor and could be attributed to its properties as a lysosomotropic detergent.

Induction of Apoptosis and Autophagy

This compound treatment has been shown to induce both apoptosis (programmed cell death) and autophagy.

-

Apoptosis: While some studies suggest a caspase-independent form of apoptosis-like cell death, others have observed caspase activation. This process often involves mitochondrial destabilization.

-

Autophagy: this compound can induce the formation of autophagosomes. This is thought to be mediated, at least in part, through the inhibition of the mTOR (mammalian target of rapamycin) signaling pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a known trigger for autophagy.

References

- 1. The Sigma-2 Receptor Selective Agonist this compound (Lu 28-179) Decreases Cocaine-Reinforced Pavlovian Learning and Alters Glutamatergic and Dopaminergic Input to the Striatum - PMC [pmc.ncbi.nlm.nih.gov]